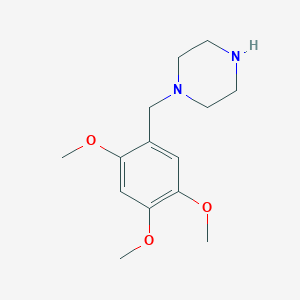

1-(2,4,5-Trimethoxy-benzyl)-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4,5-Trimethoxy-benzyl)-piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive substance that has been used for recreational purposes due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wissenschaftliche Forschungsanwendungen

Neuroscience

1-(2,4,5-Trimethoxybenzyl)piperazine has potential applications in neuroscience research due to its structural similarity to compounds that exhibit cerebral vasodilator activity. This could be particularly useful in studying cerebral blood flow and related disorders .

Cardiology

In cardiology, this compound serves as a building block for synthesizing derivatives that may have myocardial ischemic-reperfusion activity. Such studies are crucial for understanding heart attack mechanisms and developing treatments .

Oncology

While direct applications in oncology are not explicitly mentioned in the search results, the compound’s role in synthesizing derivatives for ischemic-reperfusion activity could indirectly contribute to cancer research, particularly in understanding how cancerous cells respond to blood flow changes .

Pharmacology

Pharmacologically, 1-(2,4,5-Trimethoxybenzyl)piperazine is related to trimetazidine, a drug used for angina pectoris. Research in this area could lead to the development of new therapeutic agents that modulate the body’s use of glucose and fatty acids .

Biochemistry

Biochemically, the compound’s derivatives could be used to study metabolic pathways in cells, especially those related to energy production and utilization. This can provide insights into various metabolic diseases .

Molecular Biology

Molecular biology applications might include the use of this compound in the synthesis of molecules that interact with DNA or proteins, aiding in the study of gene expression and protein function .

Toxicology

Toxicological studies could involve examining the safety profile of this compound and its derivatives, assessing their potential toxic effects, and determining safe exposure levels .

Environmental Science

In environmental science, research could focus on the compound’s impact on biological systems and its behavior in different environmental conditions, which is essential for assessing ecological risks .

Wirkmechanismus

Target of Action

1-(2,4,5-Trimethoxybenzyl)piperazine primarily targets the central nervous system (CNS). It interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, which play a crucial role in mood regulation, cognition, and perception .

Mode of Action

The compound acts as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it mimics the action of serotonin, leading to altered neurotransmission. This interaction can result in changes in mood, perception, and cognition .

Biochemical Pathways

1-(2,4,5-Trimethoxybenzyl)piperazine affects the serotonin signaling pathway. Upon binding to the 5-HT2A and 5-HT2C receptors, it activates downstream signaling cascades involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These pathways influence various cellular processes, including calcium release and protein kinase activation, ultimately affecting neuronal activity and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of 1-(2,4,5-Trimethoxybenzyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by factors such as metabolic rate and enzyme activity. It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys. The half-life of the compound determines its duration of action and potential accumulation in the body .

Result of Action

At the molecular level, the activation of serotonin receptors by 1-(2,4,5-Trimethoxybenzyl)piperazine leads to increased neuronal excitability and neurotransmitter release. This can result in enhanced mood, altered perception, and cognitive effects. At the cellular level, the compound’s action can modulate synaptic plasticity and neuronal communication .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 1-(2,4,5-Trimethoxybenzyl)piperazine. For instance, acidic conditions may affect its stability, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics. Additionally, individual genetic variations in metabolic enzymes can impact the compound’s effectiveness and safety profile .

Eigenschaften

IUPAC Name |

1-[(2,4,5-trimethoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQVYYQWYPXLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354360 |

Source

|

| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,5-Trimethoxy-benzyl)-piperazine | |

CAS RN |

356083-64-2 |

Source

|

| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was 1-(2,4,5-Trimethoxybenzyl)piperazine chosen as the internal standard for this trimetazidine analysis?

A1: While the article doesn't explicitly state the reasons for choosing this specific internal standard, several factors are likely involved. A suitable internal standard should ideally possess similar chemical properties to the analyte (trimetazidine) to ensure comparable behavior during sample preparation and analysis. This includes factors such as:

Q2: Can you detail the analytical method used to quantify trimetazidine and its internal standard in this research?

A2: The researchers used a combined approach of liquid chromatography and tandem mass spectrometry (LC/MS/MS) []. Here's a breakdown:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.